![molecular formula C14H11F3N4O4S B5782623 2,2,2-trifluoro-N-[({4-[(2-pyridinylamino)sulfonyl]phenyl}amino)carbonyl]acetamide](/img/structure/B5782623.png)
2,2,2-trifluoro-N-[({4-[(2-pyridinylamino)sulfonyl]phenyl}amino)carbonyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "2,2,2-trifluoro-N-[({4-[(2-pyridinylamino)sulfonyl]phenyl}amino)carbonyl]acetamide" involves multiple steps, including direct fluorination, Michael addition-lactamization, and carbonylative acetylation processes. For example, perfluoro-[N-(4-pyridyl)acetamide] can be prepared via direct fluorination, serving as a precursor for further chemical modifications (Banks et al., 1996). Additionally, pyridine derivatives can be synthesized through Michael addition-lactamization sequences, as demonstrated in the creation of substituted pyridines from (phenylthio)carboxylic acids (Stark et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography. For instance, the crystal structure of dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II) has been reported, providing insights into the geometry and coordination environment of such compounds (Obaleye et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving this class of compounds include electrophilic fluorination, sulfide oxidation-elimination, and acetylation processes. These reactions are crucial for modifying the chemical structure and enhancing the reactivity of the molecules for potential applications. For example, the carbonylative acetylation process has been utilized to synthesize N-phenyl-N-(pyridin-2-yl)acetamides, showcasing the versatility of these compounds in chemical synthesis (Xu et al., 2023).
properties
IUPAC Name |
2,2,2-trifluoro-N-[[4-(pyridin-2-ylsulfamoyl)phenyl]carbamoyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O4S/c15-14(16,17)12(22)20-13(23)19-9-4-6-10(7-5-9)26(24,25)21-11-3-1-2-8-18-11/h1-8H,(H,18,21)(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGOVPVEMPRXKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-N-[[4-(pyridin-2-ylsulfamoyl)phenyl]carbamoyl]acetamide |
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